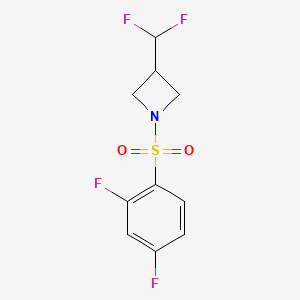

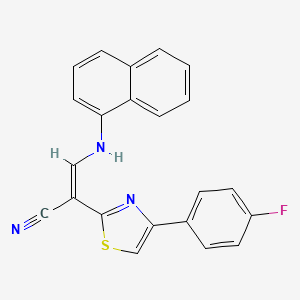

![molecular formula C20H18ClN3O3S B3001866 (E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-20-8](/img/structure/B3001866.png)

(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the thieno[2,3-c]pyridine core, followed by various functional group interconversions and additions. The exact synthetic route would depend on the available starting materials and the specific requirements of the synthesis, such as the need for certain stereoisomers .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the double bond in the acrylamide group indicates the possibility of geometric isomerism (E/Z isomerism), and the compound’s name suggests it is the E-isomer .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acrylamide could undergo reactions typical of carbon-carbon double bonds, such as additions or oxidations. The cyano group could be hydrolyzed to give a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acrylamide and the cyano group would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications

Synthesis and Characterization

Synthesis Processes : The chemical compound (E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is synthesized using various starting materials, including tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This synthesis process often results in the formation of Schiff base compounds (Çolak et al., 2021).

Characterization Techniques : These synthesized compounds are typically characterized using spectroscopic methods such as FTIR, 1H and 13C NMR, as well as X-ray crystallographic analysis (Çolak et al., 2021).

Chemical Properties and Applications

Molecular Structure : The molecular and crystal structure of these compounds is often stabilized by intramolecular hydrogen bonds, which play a crucial role in their stability and reactivity (Çolak et al., 2021).

Potential for Further Synthesis : These compounds serve as intermediates or synthons for the development of other complex molecules, thereby expanding the scope of chemical research and pharmaceutical development (Bakhite et al., 2005).

Application in Dye Synthesis : Derivatives of these compounds have been used in the synthesis of disperse dyes, which are applicable in the textile industry, particularly for dyeing polyester and nylon fabrics (Abolude et al., 2021).

Biological and Medicinal Applications

Antioxidant and Anti-Inflammatory Activities : Some derivatives of this chemical compound have shown significant in vitro antioxidant and in vivo anti-inflammatory activities, making them potential candidates for pharmaceutical applications (Madhavi & Sreeramya, 2017).

Cytotoxicity Against Cancer Cells : Certain synthesized thieno[2,3-b]pyridine derivatives have demonstrated cytotoxicity towards sensitive and multidrug-resistant leukemia cells, suggesting potential use as anti-cancer agents (Al-Trawneh et al., 2021).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .

Mode of Action

It is known that similar compounds act in the central nervous system (CNS) rather than directly on skeletal muscle

Biochemical Pathways

It’s worth noting that similar compounds have been used in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .

Pharmacokinetics

Similar compounds have been reported to have rapid and complete absorption .

Result of Action

Similar compounds have shown anticonvulsant and antinociceptive activities .

Action Environment

It’s worth noting that similar compounds are only marginally stable in water .

properties

IUPAC Name |

ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S/c1-2-27-20(26)24-10-9-14-15(11-22)19(28-17(14)12-24)23-18(25)8-7-13-5-3-4-6-16(13)21/h3-8H,2,9-10,12H2,1H3,(H,23,25)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMXNJJYUMLFKA-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

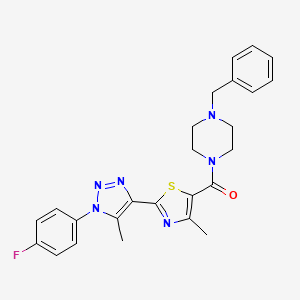

![3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole](/img/structure/B3001786.png)

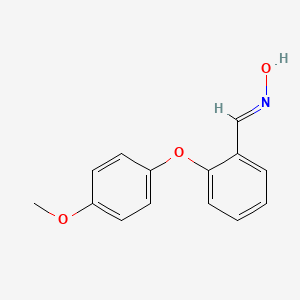

![6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B3001788.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3001791.png)

![2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide](/img/structure/B3001792.png)

![N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine](/img/structure/B3001794.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide](/img/structure/B3001798.png)

![9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one](/img/structure/B3001803.png)